molecular formula C20H23NO4 B268455 N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B268455
M. Wt: 341.4 g/mol
InChI Key: QNTYBRKVQKPPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as ME-143, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the activity of the enzyme AKR1C3, which is involved in the production of androgens and estrogens. Inhibition of AKR1C3 leads to a decrease in the levels of androgens and estrogens, which can inhibit the growth of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several advantages for lab experiments, including its specificity for AKR1C3 and its ability to inhibit the growth of various cancer cell lines. However, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

Future Directions

For N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide include the development of more potent and selective inhibitors of AKR1C3, the investigation of the combination of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide with other anti-cancer agents, and the evaluation of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in clinical trials for the treatment of hormone-dependent cancers.
In conclusion, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in cancer treatment. Its inhibition of AKR1C3 and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further study. The development of more potent and selective inhibitors of AKR1C3 and the investigation of combination therapies with N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide may lead to improved cancer treatment options in the future.

Synthesis Methods

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(2-methoxyethoxy)aniline with 3-bromoanisole, followed by the reaction of the resulting intermediate with 3-(2-methylprop-2-en-1-yl)phenol. The final step involves the reaction of the intermediate with benzoyl chloride to yield N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor efficacy of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in mouse models of breast and prostate cancer.

properties

Product Name

N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]-3-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C20H23NO4/c1-15(2)14-25-19-6-4-5-16(13-19)20(22)21-17-7-9-18(10-8-17)24-12-11-23-3/h4-10,13H,1,11-12,14H2,2-3H3,(H,21,22)

InChI Key

QNTYBRKVQKPPMZ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC

Origin of Product

United States

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